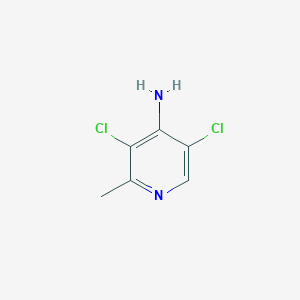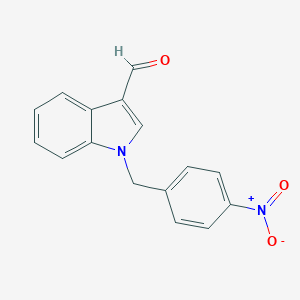![molecular formula C26H34FNO5 B067398 (3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid CAS No. 159813-78-2](/img/structure/B67398.png)
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood. However, studies have shown that it inhibits the activity of an enzyme called 15-lipoxygenase, which is involved in the production of inflammatory molecules in the body. This inhibition leads to a decrease in inflammation, which may be one of the reasons for its anti-cancer activity.
Efectos Bioquímicos Y Fisiológicos
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Compound X in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using Compound X is its high cost and limited availability. This may make it difficult for researchers to obtain and use in their experiments.
Direcciones Futuras
There are many future directions for research on Compound X. One area of research is to further elucidate its mechanism of action and identify other molecular targets that it may interact with. Another area of research is to investigate its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration of Compound X for therapeutic use.
Métodos De Síntesis
The synthesis of Compound X involves a series of chemical reactions that begin with the reaction of 4-fluorobenzaldehyde with propan-2-ylmagnesium bromide to form 4-fluorophenylpropan-2-ol. This intermediate is then reacted with 2,6-di(propan-2-yl)pyridine to form 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinol. The final step involves the reaction of this intermediate with (3R,5S)-3,5-dihydroxy-6-heptenoic acid to form Compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that Compound X has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
Propiedades
Número CAS |
159813-78-2 |
|---|---|
Nombre del producto |
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid |
Fórmula molecular |
C26H34FNO5 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/t19-,20-/m1/s1 |
Clave InChI |
SEERZIQQUAZTOL-WOJBJXKFSA-N |
SMILES isomérico |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=C[C@H](C[C@H](CC(=O)O)O)O |
SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O |
SMILES canónico |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



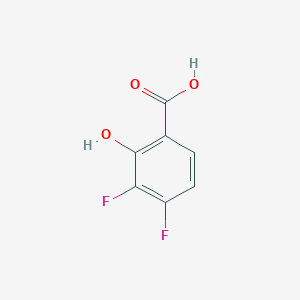

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)
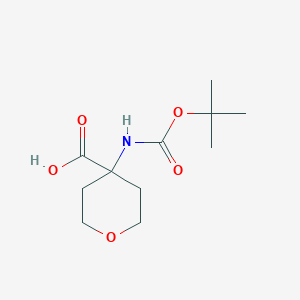
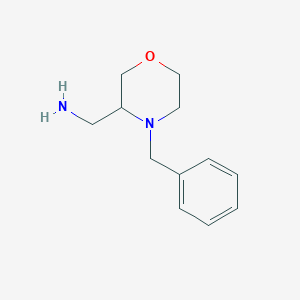
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)

